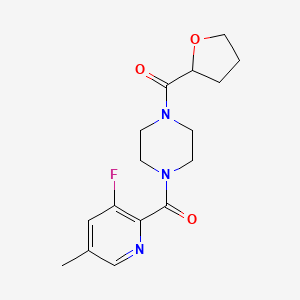

![molecular formula C22H24ClN3O3S B2524859 N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3,5-dimethoxybenzamide hydrochloride CAS No. 1184988-89-3](/img/structure/B2524859.png)

N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3,5-dimethoxybenzamide hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of novel compounds with potential antioxidant and antimicrobial activities has been a focus of recent research. In one study, a series of 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives were synthesized through a multi-step process involving the formation of Schiff's bases, followed by reactions with ethyl cyanoacetate and subsequent N-methylation. The final step involved a reaction with 4-aminoantipyrine to yield the target compounds . Another study reported the synthesis of E-3-(N,N-Dimethylamino)-1-(3-methylthiazolo[3,2-a]benzimidazol-2-yl)prop-2-en-1-one, which was then used to generate various pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, pyrido[2,3-d]pyrimidine, pyrazolo[5,1-c]-1,2,4-triazine, and 1,2,4-triazolo[5,1-c]-1,2,4-triazine derivatives through reactions with different amines and diazonium salts .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were likely confirmed using spectroscopic methods such as NMR and IR, although the specific details are not provided in the abstracts. The presence of various heterocyclic moieties, such as pyrazole, triazole, and pyrimidine rings, suggests a complex molecular architecture that could be crucial for the observed biological activities. The quantitative structure–activity relationships (QSAR) study in the first paper indicates a high correlation between molecular descriptors and antioxidant activity, suggesting that the molecular structure plays a significant role in the compounds' efficacy .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are characterized by the formation of heterocyclic systems through condensation, cyclization, and coupling reactions. The Schiff base formation, N-methylation, and reactions with various amines are key steps that lead to the formation of the final compounds with potential biological activities. These reactions are carefully designed to introduce specific functional groups that can enhance the interaction of the compounds with biological targets .

Physical and Chemical Properties Analysis

While the abstracts do not provide detailed information on the physical and chemical properties of the synthesized compounds, it can be inferred that these properties are influenced by the presence of multiple heteroatoms and aromatic systems. These structural features are likely to affect the solubility, stability, and reactivity of the compounds. The antimicrobial and antioxidant activities suggest that the compounds possess the necessary chemical properties to interact with biological systems, potentially through mechanisms such as radical scavenging or inhibition of microbial growth .

科学的研究の応用

Synthesis and Chemical Properties

- A study by Satyanarayana et al. (2021) highlights the use of N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3,5-dimethoxybenzamide hydrochloride in chemical synthesis. It demonstrates a novel method for preparing N-phenylbenzamide derivatives, focusing on environmental friendliness and mild reaction conditions (Satyanarayana et al., 2021).

Pharmacological Applications

- The compound has been studied for its potential in pharmacology. For example, Malinka et al. (1998) evaluated its derivatives for central nervous system (CNS) applications and antimycobacterial properties (Malinka et al., 1998).

- Another study by Haginoya et al. (2004) explored its role in developing non-amidine factor Xa inhibitors, potentially useful as oral anticoagulants (Haginoya et al., 2004).

Other Applications

- Research by Gaber et al. (2016) indicates its utility in thermolysis studies, contributing to the understanding of chemical reaction mechanisms (Gaber et al., 2016).

- Patel and Patel (2015) investigated its derivatives for their antibacterial and antifungal properties, highlighting its potential in developing new antimicrobial agents (Patel & Patel, 2015).

特性

IUPAC Name |

N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-3,5-dimethoxybenzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O3S.ClH/c1-27-17-10-16(11-18(12-17)28-2)21(26)24-22-23-19-8-9-25(14-20(19)29-22)13-15-6-4-3-5-7-15;/h3-7,10-12H,8-9,13-14H2,1-2H3,(H,23,24,26);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIACXSZDDRRBHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NC2=NC3=C(S2)CN(CC3)CC4=CC=CC=C4)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3,5-dimethoxybenzamide hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)butanoate](/img/structure/B2524776.png)

![1-[2-(2,4-dimethylphenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2524777.png)

![4-cyclopentyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2524778.png)

![3-{methyl[(4-methylphenyl)sulfonyl]amino}-N-[3-(methylthio)phenyl]thiophene-2-carboxamide](/img/structure/B2524784.png)

![3-chloro-2-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2524786.png)

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2524789.png)

![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)cyclopropanecarboxamide](/img/structure/B2524790.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2524795.png)

![2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2524797.png)

![(1-(3-chloro-4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2524798.png)